Fmoc-Val-OPfp
Description
Historical Context and Evolution of Fmoc Chemistry in Peptide Synthesis
The journey of modern peptide synthesis is marked by the evolution of protecting group strategies. Initially, the tert-butyloxycarbonyl (Boc) group was the cornerstone of solid-phase peptide synthesis (SPPS), developed by R. Bruce Merrifield nih.govpeptide.com. While effective, the Boc strategy often required harsh acidic conditions (e.g., using trifluoroacetic acid) for deprotection and final cleavage, which could lead to side reactions and degradation, particularly with sensitive amino acid residues nih.govpublish.csiro.au.
A pivotal development occurred in 1970 when Carpino and Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) group as an alternative Nα-protecting group nih.govpeptide.com. The Fmoc group is characterized by its base-labile nature, allowing for its removal under mild basic conditions, typically using piperidine (B6355638) publish.csiro.auwikipedia.org. This orthogonality to acid-labile side-chain protecting groups and resin linkers significantly streamlined peptide synthesis publish.csiro.auwikipedia.org. By the mid-1990s, Fmoc chemistry had largely supplanted the Boc strategy in solid-phase peptide synthesis due to its milder deprotection conditions, reduced risk of side reactions, and compatibility with automated synthesizers nih.govacs.org. The ability to monitor Fmoc deprotection via UV spectroscopy, due to the formation of dibenzofulvene, further enhanced its utility wikipedia.org.
Significance of Pentafluorophenyl (Pfp) Esters in Activated Amino Acid Chemistry
The formation of a peptide bond requires the activation of the carboxyl group of one amino acid to facilitate its reaction with the amino group of another. Activated amino acid derivatives, or "active esters," are crucial intermediates in this process. Pentafluorophenyl (Pfp) esters, derived from pentafluorophenol, represent a class of highly effective active esters rsc.orgwikipedia.org.
Pfp esters are characterized by their electron-deficient aromatic ring, which makes the pentafluorophenoxy group an excellent leaving group rsc.orgnih.gov. This property enables rapid nucleophilic substitution reactions under mild conditions, often requiring only a weak base rsc.orgnih.gov. Compared to other active esters, such as N-hydroxysuccinimidyl (NHS) esters, Pfp esters exhibit greater stability against spontaneous hydrolysis, which is advantageous during conjugation reactions and storage rsc.orgwikipedia.org.
The use of preformed Pfp esters of amino acids offers several benefits in peptide synthesis. It allows for rapid coupling reactions and avoids exposing the growing peptide chain to potentially reactive coupling reagents directly, thereby minimizing side reactions and improving atom economy nih.govsci-hub.se. These attributes make Pfp esters valuable not only for standard peptide synthesis but also for more complex applications like bioconjugation and the attachment of labels or haptens to biomolecules wikipedia.org. Pfp esters can be synthesized through various routes, including reactions with pentafluorophenyl carbonates sci-hub.seresearchgate.net or electrochemical activation methods rsc.org.
Rationale for the Specific Focus on Fmoc-Val-OPfp in Advanced Synthetic Methodologies
This compound is a specific example of an Fmoc-protected amino acid activated as a Pfp ester. The rationale for its use, and for Fmoc-amino acid Pfp esters in general, lies in combining the benefits of Fmoc chemistry with the advantages of Pfp activation for efficient and reliable peptide bond formation.
Using preformed activated esters like this compound offers a direct route to coupling, often leading to faster reaction times and higher yields compared to in-situ activation methods nih.govsci-hub.se. This is particularly beneficial when synthesizing challenging sequences or when aiming for high throughput. For instance, studies have shown that specific Fmoc-amino acid Pfp esters can overcome difficulties associated with certain amino acids. Fmoc-Asn-OPfp, for example, has been reported to facilitate the synthesis of homogeneous peptides containing asparagine, circumventing the formation of undesired byproducts like β-cyano alanine (B10760859) that can occur during carboxyl activation of unprotected asparagine capes.gov.br. Similarly, the combination of Fmoc-Gly-OPfp with HOBt is recommended for efficient glycine (B1666218) coupling, helping to prevent branching that can arise with other activation methods sigmaaldrich.comsigmaaldrich.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F5NO4/c1-12(2)23(25(33)36-24-21(30)19(28)18(27)20(29)22(24)31)32-26(34)35-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17,23H,11H2,1-2H3,(H,32,34)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEGAVSWQUEHAQ-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369828 | |
| Record name | Fmoc-Val-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86060-87-9 | |
| Record name | Fmoc-Val-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-L-valin pentafluorphenylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Purity Assessment of Fmoc Val Opfp
Purification Strategies for Fmoc-Val-OPfp
Impact of this compound Purity on Subsequent Peptide Elongation
The purity of this compound directly influences the efficiency and fidelity of peptide elongation during SPPS. High purity ensures that the activated valine residue couples effectively to the growing peptide chain, minimizing the formation of undesirable by-products. Impurities, such as unreacted starting materials or side products from the activation process, can lead to several issues:
Truncated Peptides: If the this compound is impure or degraded, the coupling reaction may be incomplete, resulting in peptide chains that are shorter than the intended sequence.
Formation of Side Products: Certain impurities may participate in unintended reactions with the peptide chain or reagents, leading to modified or incorrect peptide sequences that are difficult to separate during purification.
Therefore, employing highly pure this compound is essential for achieving high yields and purity of the target peptide, thereby streamlining downstream purification processes.
Analytical Techniques for Characterization and Quality Control of this compound
Rigorous analytical methods are employed to confirm the identity, structure, and purity of this compound, ensuring its suitability for demanding peptide synthesis applications.
Spectroscopic techniques are fundamental for elucidating the molecular structure and confirming the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound. ¹H NMR provides information about the proton environments, revealing characteristic signals for the Fmoc group (aromatic protons, methylene (B1212753) protons) and the valine residue (methyl groups, α-proton, β-proton). ¹³C NMR offers insights into the carbon framework, identifying distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons of the valine and Fmoc moieties. Given the pentafluorophenyl ester, ¹⁹F NMR is also a critical technique, providing specific signals that confirm the presence and chemical environment of the fluorine atoms, which are characteristic of the OPfp group. google.comniscpr.res.inapexbt.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, IR analysis typically reveals strong absorption bands corresponding to the carbonyl stretching vibrations of the ester and carbamate (B1207046) functionalities, as well as characteristic absorptions associated with the aromatic rings of the Fmoc group and the C-F bonds of the pentafluorophenyl moiety. niscpr.res.innih.gov
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and confirming its identity. This technique separates compounds based on their differential interactions with a stationary phase and a mobile phase.
Purity Assessment: HPLC analysis typically quantifies the percentage of the target compound relative to any impurities present. Commercially available this compound is generally specified with high purity levels, often reported as ≥98.0% or >99% by HPLC. apexbt.comapexbt.comsigmaaldrich.comsigmaaldrich.com
Identity Confirmation: The retention time of the sample under specific HPLC conditions can be compared to that of a known standard to help confirm its identity. Furthermore, coupling HPLC with mass spectrometry (LC-MS) provides even more robust identification by correlating chromatographic peaks with molecular weight information. nih.gov
Mass Spectrometry (MS) is essential for unequivocally confirming the molecular weight of this compound, thereby verifying its identity. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) are commonly employed.
Molecular Weight Determination: These MS techniques ionize the molecule and measure the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₂₆H₂₀F₅NO₄), the expected molecular weight is approximately 505.43 Da. apexbt.comsigmaaldrich.comsigmaaldrich.com The detection of an ion corresponding to this mass confirms the presence of the intact molecule.
Structural Information: Fragmentation patterns observed in MS can also provide additional structural information, further supporting the compound's identity. researchgate.netthermofisher.com
Data Tables
Table 1: Analytical Characterization of this compound
| Analytical Technique | Primary Purpose | Typical Specification/Finding | Key References |
| ¹H NMR | Confirm structural integrity, identify proton environments | Characteristic signals for Fmoc and valine moieties | google.comapexbt.com |
| ¹³C NMR | Confirm carbon framework, identify functional carbons | Signals for carbonyls, aromatic, and aliphatic carbons | google.comniscpr.res.inapexbt.com |
| ¹⁹F NMR | Confirm presence and environment of fluorine atoms | Specific signals for the pentafluorophenyl group | apexbt.com |
| IR Spectroscopy | Identify functional groups | C=O stretches (ester, carbamate), Fmoc group vibrations | niscpr.res.innih.gov |
| HPLC | Assess purity, confirm identity | Purity ≥98.0% or >99%; characteristic retention time | apexbt.comapexbt.comsigmaaldrich.comsigmaaldrich.com |
| Mass Spectrometry | Verify molecular weight, confirm identity | Molecular Weight: 505.43 Da; observed molecular ion | apexbt.comsigmaaldrich.comsigmaaldrich.comresearchgate.netthermofisher.com |
Mechanistic Investigations of Fmoc Val Opfp in Amide Bond Formation
Reaction Kinetics and Thermodynamics of Fmoc-Val-OPfp Coupling
The coupling of this compound to a free amine on a growing peptide chain is characterized by rapid reaction kinetics. The high reactivity of the pentafluorophenyl ester facilitates efficient amide bond formation, often proceeding to completion in a short timeframe. Kinetic studies have demonstrated that pentafluorophenyl esters, as a class of activating groups, exhibit significantly faster coupling rates compared to other active esters like p-nitrophenyl (ONp) or pentachlorophenyl (OPcp) esters. This is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group, which renders the ester carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
A theoretical study on the thermodynamics of amide hydrogen bond formation provides context, indicating that in an apolar environment, similar to the interior of a resin matrix in SPPS, the formation of such bonds is stable. nih.gov This stability contributes to the thermodynamic driving force of the peptide bond formation.
Role of the Pentafluorophenyl Moiety in Activating the Carboxyl Group
The pentafluorophenyl (Pfp) moiety plays a crucial role in activating the carboxyl group of the valine residue for nucleophilic attack by the amine. The five fluorine atoms on the phenyl ring are highly electronegative, exerting a powerful inductive electron-withdrawing effect. This effect polarizes the ester bond, increasing the positive partial charge on the carbonyl carbon and making it a prime target for the lone pair of electrons on the nitrogen of the incoming amine.
Furthermore, the pentafluorophenoxide anion is an excellent leaving group due to its stability. The negative charge on the oxygen atom is effectively delocalized and stabilized by the electron-deficient aromatic ring. This stability of the leaving group lowers the activation energy of the reaction, thereby accelerating the rate of amide bond formation. The use of pre-formed pentafluorophenyl esters like this compound offers the advantage of avoiding in situ activation steps, which can sometimes lead to side reactions.
Nucleophilic Attack Pathways and Transition State Analysis in Peptide Coupling
The fundamental mechanism of amide bond formation using this compound involves the nucleophilic acyl substitution of the pentafluorophenoxy group by the terminal amine of the growing peptide chain. luxembourg-bio.com The reaction proceeds through a tetrahedral intermediate.
The proposed pathway is as follows:
Nucleophilic Attack: The free amino group of the peptide chain acts as a nucleophile and attacks the electrophilic carbonyl carbon of the this compound ester.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, high-energy tetrahedral intermediate where the carbonyl carbon is bonded to the incoming nitrogen, the original carbonyl oxygen, the alpha-carbon of the valine, and the oxygen of the pentafluorophenoxy group.
Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbonyl double bond.
Expulsion of the Leaving Group: This reformation of the double bond is accompanied by the cleavage of the carbon-oxygen bond of the pentafluorophenoxy group, expelling the stable pentafluorophenoxide anion as the leaving group.
Proton Transfer: A final proton transfer step from the newly formed amide nitrogen to a base (such as excess amine or an added non-nucleophilic base) yields the neutral, elongated peptide chain.
Computational studies and transition state analysis of similar peptide coupling reactions suggest that the transition state for the formation of the tetrahedral intermediate is the rate-determining step. The geometry of this transition state is crucial in determining the reaction rate and is influenced by factors such as the steric hindrance of the reactants and the nature of the solvent.
Influence of Solvent Systems on Reaction Rates and Efficiency
Commonly used solvents and their effects:
N,N-Dimethylformamide (DMF): DMF is a widely used solvent in SPPS due to its excellent resin-swelling properties and its ability to dissolve most protected amino acids and reagents. researchgate.net It is generally considered a good solvent for Fmoc-amino acid-OPfp couplings, promoting efficient reaction rates. However, DMF can degrade over time to produce dimethylamine (B145610), which can cause premature removal of the Fmoc protecting group. peptide.com
N-Methyl-2-pyrrolidone (NMP): NMP is another popular solvent for SPPS, often considered superior to DMF in terms of solvating properties, particularly for aggregating peptide sequences. researchgate.netpeptide.com It can lead to improved coupling yields in difficult sequences. However, NMP is more viscous and expensive than DMF. researchgate.net
Dichloromethane (B109758) (DCM): While commonly used in Boc-based SPPS, DCM is less frequently employed in Fmoc chemistry. It is a less polar solvent and may not be as effective in solvating the growing peptide chain, potentially leading to incomplete couplings. peptide.com
The polarity of the solvent can influence the stability of the charged intermediates and transition states. A more polar solvent can stabilize these species, potentially lowering the activation energy and increasing the reaction rate. However, the relationship is not always straightforward, as specific solvent-solute interactions can also play a significant role.
Below is a table summarizing the general characteristics of common solvents used in peptide synthesis:
| Solvent | Polarity | Resin Swelling | Reactant Solubility | Potential Issues |
| N,N-Dimethylformamide (DMF) | High | Excellent | Good | Degradation to dimethylamine |
| N-Methyl-2-pyrrolidone (NMP) | High | Excellent | Excellent | Higher viscosity and cost |
| Dichloromethane (DCM) | Medium | Good (Polystyrene) | Variable | Less effective solvation of polar peptides |
Stereochemical Integrity During Coupling Reactions
Maintaining the stereochemical integrity of the chiral center of the amino acid is of utmost importance in peptide synthesis, as racemization can lead to the formation of diastereomeric impurities that are difficult to separate and can have significant biological consequences.
Minimization of Racemization in this compound Mediated Couplings
The use of Fmoc-amino acid pentafluorophenyl esters is known to minimize racemization compared to many in situ activation methods. luxembourg-bio.com Racemization during peptide coupling often proceeds through the formation of a 5(4H)-oxazolone (azlactone) intermediate. The formation of this intermediate is more likely with activating groups that are highly reactive and in the presence of excess base.
The pre-activated nature of this compound allows for coupling under milder conditions and with better control over the reaction, thereby reducing the propensity for oxazolone formation. The steric hindrance provided by the bulky Fmoc protecting group and the valine side chain also disfavors the formation of the planar oxazolone ring. Furthermore, the rapid coupling kinetics of the OPfp ester means that the activated amino acid exists for a shorter period, reducing the time available for racemization to occur.
Chiral Purity Assessment of this compound and Coupled Products
Ensuring the chiral purity of both the starting this compound and the final peptide product is crucial. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and widely used method for determining the enantiomeric purity of amino acid derivatives. phenomenex.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, resulting in their separation and allowing for their quantification. For this compound, a suitable chiral HPLC method can be developed to detect and quantify any D-valine enantiomer present. The expected enantiomeric purity for commercially available Fmoc-protected amino acids is typically greater than 99.0% enantiomeric excess (ee). phenomenex.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy can also be used to assess racemization. researchgate.net By converting the coupled product into diastereomers through reaction with a chiral derivatizing agent, it is possible to distinguish between the L-L and D-L dipeptides by differences in their chemical shifts in the ¹H or ¹³C NMR spectra.
Gas Chromatography (GC): After appropriate derivatization to form volatile compounds, gas chromatography on a chiral column can be a highly sensitive method for determining the enantiomeric composition of the amino acids in a hydrolyzed peptide.
These methods are essential for quality control throughout the peptide synthesis process, ensuring that the final product possesses the desired stereochemistry.
Applications of Fmoc Val Opfp in Solid Phase Peptide Synthesis Spps
Real-time Monitoring of Fmoc-Val-OPfp Coupling in SPPS
Spectrophotometric and Conductivity-Based Monitoring Techniques
Monitoring the progress and completion of coupling and deprotection steps is crucial for maximizing peptide yield and purity in SPPS. This compound, like other Fmoc-amino acid derivatives, can be indirectly involved in these monitoring strategies.
The release of the Fmoc group during the deprotection step generates dibenzofulvene, a chromophore that can be quantified using UV spectroscopy, typically at wavelengths around 289.9 nm or 301.0 nm iris-biotech.dewikipedia.org. This allows for real-time tracking of the deprotection efficiency. While this compound itself is not directly detected by these methods, the success of its subsequent coupling step is inferred from the complete removal of the Fmoc group from the preceding amino acid and the subsequent successful attachment of valine.
Conductivity monitoring offers another avenue for real-time process control in SPPS. Changes in conductivity can indicate the consumption of reagents or the release of charged byproducts during coupling or deprotection steps bachem.com. While specific data directly correlating this compound usage with conductivity changes are not explicitly detailed in the provided literature, the general principle applies: a successful coupling reaction involving this compound would ideally lead to a predictable change in conductivity as reagents are consumed and byproducts are formed.
Correlation Between Monitoring Data and Coupling Completion
The data obtained from monitoring techniques directly correlates with the efficiency of the coupling reaction, including those involving this compound. For instance, a complete Fmoc deprotection, indicated by a strong UV signal from dibenzofulvene release, is a prerequisite for efficient coupling. If the deprotection is incomplete, residual Fmoc groups can lead to deletion sequences.
Following deprotection and washing, the coupling of this compound to the free amine on the resin-bound peptide is performed. The completion of this coupling step is critical. While direct real-time monitoring of the coupling of this compound using UV or conductivity is less common than monitoring deprotection, indirect methods and post-coupling qualitative tests are employed. For example, the Kaiser test (ninhydrin test) can be used on sampled resin beads to detect the presence of unreacted free amino groups, indicating incomplete coupling iris-biotech.de. A positive test (blue or violet color) necessitates repeating the coupling step. Conversely, a negative test (yellow color) suggests successful coupling. The goal is to achieve a state where no free amino groups remain, signifying complete incorporation of this compound.
Automated SPPS with this compound
The use of pre-formed activated esters like this compound is particularly well-suited for automated SPPS due to their enhanced reactivity and stability, simplifying reagent handling and reaction control.
Compatibility with Automated Peptide Synthesizers
This compound is generally compatible with automated peptide synthesizers that employ the Fmoc/tBu strategy chempep.com. These instruments are designed to precisely deliver reagents, control reaction times, and perform wash cycles automatically. The pre-activated nature of the pentafluorophenyl ester (OPfp) in this compound contributes to its good reactivity, which is beneficial for automated systems where reaction times are often optimized for speed and efficiency niscpr.res.in. The stability of Fmoc-amino acid OPfp esters allows for their storage and ready use in automated workflows, reducing the need for in-situ activation steps that can be more challenging to automate reliably chempep.com.
Large-Scale Synthesis of Peptides Utilizing this compound
While specific large-scale synthesis examples exclusively detailing this compound are not prominently highlighted in the provided search snippets, the general utility of Fmoc-amino acid pentafluorophenyl esters in both solution and solid-phase synthesis suggests their applicability in larger-scale preparations. Pentafluorophenyl esters are known for their good reactivity and are often employed when efficient coupling is paramount, including in scenarios aiming for higher yields and purities, which are critical for large-scale production niscpr.res.in.
Applications of Fmoc Val Opfp in Solution Phase Peptide Synthesis Lpps
Utilization of Fmoc-Val-OPfp in Convergent Peptide Synthesis Strategies
In the context of LPPS, this compound is particularly useful when a valine residue is located at the C-terminus of a peptide fragment. The strategy involves the following steps:
A protected peptide fragment is synthesized, typically via stepwise solution-phase methods, with valine as the C-terminal amino acid (e.g., Fmoc-Peptide-Val-OH).
The C-terminal carboxyl group of the valine residue is then activated by converting it into a pentafluorophenyl ester, creating a stable, isolable, and highly reactive fragment (Fmoc-Peptide-Val-OPfp).
Separately, another peptide fragment is synthesized with a free N-terminal amino group (H₂N-Peptide'-OH).
The two fragments are then coupled in solution. The activated Fmoc-Peptide-Val-OPfp readily reacts with the N-terminal amine of the second fragment to form a new peptide bond.
This approach minimizes the risk of racemization at the C-terminal valine residue, a common side reaction with many other activation methods. The use of a pre-activated, stable Pfp ester like this compound allows for controlled, efficient coupling in solution. mdpi.comspringernature.com
Fragment Condensation Approaches with this compound
Fragment condensation is the cornerstone of convergent synthesis. When using this compound as the C-terminal activator for a peptide fragment, several advantages specific to LPPS become apparent. Unlike solid-phase synthesis where large excesses of reagents are used and washed away, solution-phase fragment condensation aims for near-equimolar concentrations of the reacting fragments to simplify purification and reduce costs. google.com
The high reactivity of the Pfp ester ensures that the coupling reaction proceeds efficiently even without a large excess of the acylating fragment. nih.gov This is economically significant, especially when dealing with large, synthetically complex fragments. The reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF), where both protected fragments are soluble. The progress of the coupling can be monitored using standard analytical techniques like HPLC. Once the reaction is complete, the resulting larger, protected peptide can be purified from any unreacted starting fragments before proceeding with further deprotection or coupling steps. This method provides a robust route for assembling large peptides and small proteins that might be difficult to synthesize via a linear, stepwise approach. nih.gov
Comparison of this compound with Other Solution-Phase Coupling Reagents
In LPPS, the choice of coupling reagent is critical to ensure high yields, minimize side reactions, and preserve chiral integrity. This compound, as a pre-formed active ester, offers a distinct profile compared to reagents that facilitate in situ activation.
| Feature | This compound (Active Ester) | Carbodiimides (e.g., DCC, DIC) + Additives (e.g., HOBt) | Phosphonium/Aminium Salts (e.g., BOP, HBTU, HATU) |
| Activation Method | Pre-activated, crystalline, and stable solid. | In situ activation of the carboxylic acid. | In situ activation of the carboxylic acid. |
| By-products | Pentafluorophenol (pentafluorophenol), which is soluble and relatively easy to remove. | Insoluble dicyclohexylurea (DCU) with DCC, which requires filtration. Soluble diisopropylurea with DIC. | Soluble urea (B33335) and phosphine (B1218219) oxide derivatives. |
| Risk of Racemization | Generally low for non-hindered amino acids as the active ester is pre-formed and purified. | Moderate risk, which is significantly suppressed by additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure. | Low risk, especially with additives like HOBt or HOAt. Considered very effective at suppressing racemization. |
| Handling & Stability | Can be synthesized, purified, and stored for long periods. Not typically moisture-sensitive. chempep.com | Often liquids or moisture-sensitive solids. By-products can complicate purification. | Moisture-sensitive solids that require careful handling. |
| Reactivity | Highly reactive, often sufficient for coupling without additives, though HOBt can catalyze the reaction. oup.com | High reactivity, but requires an additive to prevent side reactions and racemization. | Very high reactivity, enabling rapid coupling of even sterically hindered amino acids. |
As shown in the table, this compound provides a balance of high reactivity and excellent stability, making it a reliable choice for fragment condensation in solution where reaction control and purity of intermediates are paramount.
Advantages of Pfp Esters for Solution Stability in LPPS
The stability of the coupling reagents and activated intermediates is a significant concern in solution-phase synthesis, where reactions may run for several hours and intermediates are isolated and stored between steps. Pentafluorophenyl esters, including this compound, exhibit notable advantages in this regard.
The chemical basis for their stability lies in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This electronic effect makes the carbonyl carbon highly electrophilic and thus very reactive toward nucleophiles like a free amino group. nih.gov However, Pfp esters are significantly less susceptible to spontaneous hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters, especially in the presence of trace amounts of water in the reaction solvent.
This enhanced stability offers several practical benefits in LPPS:
Reliability: this compound can be stored as a crystalline solid for extended periods without degradation, ensuring consistent reactivity.
Reaction Control: Its resistance to premature hydrolysis in solution minimizes the formation of the corresponding carboxylic acid (Fmoc-Val-OH) as a side product during the coupling reaction. This simplifies the subsequent purification process.
Purity of Intermediates: The ability to use a well-defined, purified active ester contributes to cleaner reaction profiles and higher purity of the coupled peptide fragment.
These properties make this compound and other Pfp esters particularly well-suited for the controlled and predictable environment required for successful multi-step solution-phase peptide synthesis.
Side Reactions and Their Mitigation During Fmoc Val Opfp Coupling
Dehydration Side Reactions in Asparagine and Glutamine Couplings
During the activation of asparagine (Asn) and glutamine (Gln), the side-chain amide can undergo dehydration to form a nitrile, resulting in the incorporation of a β-cyanoalanine residue. nih.gov This side reaction is particularly prevalent when using carbodiimide-based activators like DCC (dicyclohexylcarbodiimide). peptide.com While the use of active esters like OPfp esters generally reduces the occurrence of this side reaction, it is not always completely eliminated. nih.govajol.info
Formation of Diketopiperazines
Diketopiperazine (DKP) formation is a common side reaction, especially at the dipeptide stage of SPPS. iris-biotech.depeptide.com It involves the intramolecular cyclization of the N-terminal amino group, once deprotected, with the ester linkage to the resin, leading to the cleavage of the dipeptide from the support. iris-biotech.deacs.org This reaction is particularly favored in Fmoc-based synthesis due to the basic conditions of the deprotection step. iris-biotech.de Sequences with proline at the C-terminus are especially prone to DKP formation. iris-biotech.de
Strategies to minimize DKP formation include:
Use of 2-Chlorotrityl Chloride Resin: For sequences susceptible to DKP formation, utilizing 2-chlorotrityl chloride resin is a preferred method. peptide.com
Alternative Deprotection Reagents: Replacing piperidine (B6355638) with a solution of 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP) has been shown to drastically reduce DKP formation. acs.org
Incorporation of Dipeptide Units: Using pre-formed dipeptide building blocks can bypass the susceptible dipeptide-resin stage. iris-biotech.de
Racemization of the C-terminal Amino Acid
Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate. rsc.org The activation of the carboxylic acid of the incoming amino acid, a necessary step for peptide bond formation, increases the acidity of the α-proton, making it susceptible to abstraction and subsequent racemization. wiley-vch.de While OPfp esters generally lead to low racemization, the risk is not entirely eliminated. sigmaaldrich-jp.com
Methods to suppress racemization include:
Racemization Suppressing Additives: The addition of reagents like HOBt or 1-hydroxy-7-aza-benzotriazole (HOAt) to the coupling reaction can minimize racemization by forming an active ester intermediate that is less prone to epimerization. wikipedia.org
Pre-loaded Resins: Using pre-loaded resins, where the first amino acid is already attached via an amide bond, can avoid the racemization-prone step of esterifying the first amino acid to the resin. iris-biotech.de
Careful Control of Reaction Conditions: Minimizing the pre-activation time of the amino acid and using solvents with a low dielectric constant can also help reduce the extent of racemization. luxembourg-bio.com
Alkylation of Sensitive Amino Acid Side Chains During Deprotection
During the final cleavage of the peptide from the resin using strong acids like TFA, the protecting groups are removed, generating highly reactive cationic species. sigmaaldrich.com These carbocations can alkylate nucleophilic side chains of sensitive amino acids such as tryptophan (Trp), methionine (Met), tyrosine (Tyr), and cysteine (Cys). thermofisher.comsigmaaldrich.com For instance, the t-butyl cation generated from t-butyl-based protecting groups can alkylate the indole (B1671886) ring of tryptophan or the thioether of methionine. acs.orgug.edu.pl
Strategies for Minimizing Undesired Byproducts
Scavengers and Additives in Reaction Mixtures
The use of scavengers in the cleavage cocktail is essential to trap the reactive carbocations generated during deprotection and prevent side-chain alkylation. wikipedia.orgsigmaaldrich.com The choice of scavenger depends on the amino acid composition of the peptide.
| Scavenger/Additive | Target Side Reaction | Mechanism of Action |
| Water | General | Protonates the peptide and helps in the removal of some protecting groups. sigmaaldrich.com |
| Triisopropylsilane (TIS) | Trityl group removal, t-butyl cation scavenging | Reduces the trityl cation and scavenges t-butyl cations. sigmaaldrich.comacs.org |
| Thioanisole | t-butyl cation scavenging, prevents Met oxidation | Acts as a scavenger for t-butyl cations and protects methionine from oxidation. sigmaaldrich.com |
| 1,2-Ethanedithiol (EDT) | t-butyl cation scavenging, Trp protection | An effective scavenger for t-butyl cations and helps prevent acid-catalyzed oxidation of tryptophan. sigmaaldrich.com |
| Phenol | General scavenger | Traps various reactive species generated during cleavage. sigmaaldrich.com |
| 1,3-Dimethoxybenzene | Prevents C-terminal amide alkylation | Shown to prevent the formation of C-terminal N-alkylated peptide amides on Rink amide resin. researchgate.net |
| Dimethyl Sulfide (DMS) | Reverses Met oxidation | Can be added during workup to reduce any methionine sulfoxide (B87167) that has formed. iris-biotech.de |
| Tris(2-carboxyethyl)phosphine (TCEP) | Reverses Met oxidation | A reducing agent used to reverse the oxidation of methionine. iris-biotech.de |
A study on methionine-containing peptides found that a cleavage cocktail of TFA/anisole/trimethylsilyl chloride (TMSCl)/Me2S containing triphenyl phosphine (B1218219) was effective at eradicating oxidation and reducing S-alkylation. acs.org For peptides also containing cysteine, the addition of TIS to this mixture was beneficial. nih.gov
Optimization of Solvent Systems and Temperatures
The choice of solvent and the reaction temperature are interdependent parameters that significantly influence the kinetics of both the desired coupling reaction and undesired side reactions, most notably racemization.
Solvent Systems
The solvent in SPPS plays a crucial role in solvating the growing peptide chain and the resin, which is essential for efficient reaction kinetics. peptide.comnih.gov Commonly used solvents in Fmoc SPPS include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). peptide.com
N,N-Dimethylformamide (DMF): DMF is a widely used solvent due to its excellent solvating properties for both the resin and the peptide chain. peptide.comnih.gov However, DMF can contain dimethylamine (B145610) impurities, which can cause premature deprotection of the Fmoc group. peptide.com It has also been reported to contribute to N-formylation as a side reaction, particularly at elevated temperatures. peptide.com
N-Methyl-2-pyrrolidone (NMP): NMP is another popular solvent with strong solvating capabilities, often considered superior to DMF for minimizing aggregation. peptide.compeptide.com However, Fmoc-amino acids may show greater decomposition over extended periods when dissolved in NMP compared to DMF. peptide.com
Dichloromethane (DCM): While a good solvent for many organic molecules, DCM is less effective at solvating the growing peptide chain, which can lead to incomplete coupling reactions. peptide.com It is more commonly used in Boc-based SPPS. peptide.com
Solvent Mixtures: To leverage the advantages of different solvents, mixtures are often employed. For instance, adding dimethyl sulfoxide (DMSO) to NMP or DMF can help disrupt peptide aggregation. peptide.com Binary solvent mixtures with optimized polarity and viscosity have been shown to be effective alternatives to single solvents, allowing for fine-tuning of reaction conditions to suppress side reactions. semanticscholar.org
The selection of an appropriate solvent system is critical for ensuring proper swelling of the resin and solvation of the peptide, thereby facilitating efficient diffusion of reagents and minimizing side reactions. semanticscholar.org
Table 1: Impact of Solvent Choice on Fmoc-Val-OPfp Coupling
| Solvent | Polarity | Viscosity | Advantages | Potential Side Reactions/Disadvantages |
| DMF | High | Low | Good resin swelling and peptide solvation. peptide.comnih.gov | Can contain dimethylamine impurities leading to premature Fmoc removal. peptide.com Potential for N-formylation at high temperatures. peptide.com |
| NMP | High | Medium | Excellent at disrupting peptide aggregation. peptide.compeptide.com | Can lead to faster decomposition of Fmoc-amino acids over time. peptide.com |
| DCM | Low | Low | Good for dissolving reagents. peptide.com | Poor solvation of the growing peptide chain can lead to incomplete coupling. peptide.com |
| DMSO | High | High | Very effective at disrupting aggregation when used as a co-solvent. peptide.com | High viscosity can slow down reaction rates if used as the primary solvent. |
| Binary Mixtures (e.g., DMF/DCM, NMP/DMSO) | Variable | Variable | Allows for fine-tuning of polarity and viscosity to optimize coupling and minimize side reactions. semanticscholar.org | Requires careful optimization for each specific peptide sequence. semanticscholar.org |
Temperature Optimization
Temperature is a double-edged sword in SPPS. Elevating the temperature can significantly accelerate the rate of the coupling reaction, which is particularly beneficial for sterically hindered amino acids like valine and for overcoming peptide aggregation. peptide.com However, higher temperatures also increase the rate of side reactions, especially racemization. peptide.comnih.gov
Racemization, the conversion of the L-amino acid to a mixture of L- and D-isomers, is a major concern during the activation and coupling steps. For this compound, the activated pentafluorophenyl ester can be susceptible to base-catalyzed enolization, leading to loss of stereochemical integrity.
Research Findings on Temperature Effects:
Studies have shown that lowering the coupling temperature can significantly limit racemization. For instance, reducing the temperature from 80°C to 50°C has been effective in minimizing racemization for sensitive amino acids like histidine and cysteine during microwave-assisted SPPS. nih.govresearchgate.net
Heating is often only necessary to drive the reaction to completion for the last 10-20% of reactive sites. peptide.com Gradient heating, where the reaction starts at a lower temperature and is gradually heated, can be an effective strategy. This allows the majority of the coupling to occur at a lower temperature where racemization is slow, and only the more difficult couplings are pushed to completion at a higher temperature. peptide.com
Even without microwave assistance, conventional heating can accelerate racemization. peptide.com Therefore, careful control of the reaction temperature is crucial regardless of the heating method.
Table 2: Effect of Temperature on this compound Coupling and Side Reactions
| Temperature Range | Effect on Coupling Rate | Effect on Racemization | Recommended Application |
| Room Temperature (20-25°C) | Slower, may be incomplete for difficult couplings. | Minimal. | Ideal for routine couplings to minimize side reactions. |
| Elevated (40-50°C) | Moderately increased. | Slightly increased, but often manageable. nih.gov | A good compromise for improving coupling efficiency without significant racemization. nih.gov |
| High (60-80°C) | Significantly increased, helps overcome aggregation. peptide.com | Substantially increased risk of racemization. peptide.comnih.gov | Should be used cautiously, often with optimized protocols like gradient heating, for very difficult sequences. peptide.com |
Advanced Applications and Derivatizations of Fmoc Val Opfp
Use of Fmoc-Val-OPfp in the Synthesis of Modified Peptides
This compound serves as a important building block in the synthesis of peptides containing non-standard components, which are crucial for enhancing stability, modulating biological activity, and introducing novel functionalities. wiley-vch.denih.gov
Peptidomimetics are compounds that mimic the structure and function of natural peptides but with modified backbones or side chains to improve properties like resistance to enzymatic degradation. unipd.it The incorporation of non-natural amino acids is a key strategy in designing these molecules. unipd.itresearchgate.net this compound can be used in stepwise solid-phase peptide synthesis (SPPS) to introduce a valine residue adjacent to a non-natural amino acid. lookchem.com The high reactivity of the OPfp ester ensures efficient coupling, which is particularly important when dealing with sterically hindered or less reactive non-natural amino acid derivatives. sigmaaldrich-jp.com
Research has demonstrated the use of Fmoc-amino acid-OPfp esters in the synthesis of azapeptides, a class of peptidomimetics where the α-carbon of an amino acid residue is replaced by a nitrogen atom. google.com This modification significantly alters the peptide's conformational properties and susceptibility to proteolysis. In one synthetic approach, this compound was reacted with benzyl (B1604629) carbazate (B1233558) to form a key intermediate for the subsequent construction of an aza-amino acid unit. google.com
The incorporation of D-amino acids or other non-coded amino acids is another common strategy to enhance peptide stability. unipd.it While direct examples involving this compound are specific to the context of a larger synthetic scheme, the general utility of Fmoc-protected and activated amino acids like this compound is well-established in the synthesis of peptides containing such modifications. sigmaaldrich.com
Post-translational modifications (PTMs) are crucial for the biological function of many proteins and peptides. uodiyala.edu.iq These modifications include phosphorylation, glycosylation, and others. The synthesis of peptides containing PTMs often requires specialized protecting group strategies and coupling conditions. The use of Fmoc-amino acid-OPfp esters is advantageous in these syntheses because their reactivity is highly selective towards amines, preventing unwanted acylation of other functional groups, such as the hydroxyl groups in serine or threonine residues that are often sites of glycosylation or phosphorylation. sigmaaldrich-jp.com
For instance, in the synthesis of glycopeptides, where an oligosaccharide is attached to an amino acid residue, the mild and selective coupling conditions afforded by OPfp esters are beneficial. nih.govresearchgate.net While a specific study detailing the direct use of this compound in a PTM synthesis was not identified in the search results, the general principles of Fmoc-SPPS and the advantages of OPfp esters are applicable. medsci.org The synthesis of peptides with PTMs like phosphorylation has been described using Fmoc-protected amino acids, highlighting the compatibility of the Fmoc strategy with such modifications. medsci.org
| Application Area | Specific Example/Concept | Relevance of this compound |
| Peptidomimetics | Synthesis of azapeptides. google.com | This compound is used to create a protected dipeptide synthon unit, a key intermediate in the synthesis of aza-amino acid-containing peptides. google.com |
| Non-Natural Amino Acids | Incorporation of D-amino acids or other non-coded amino acids. unipd.itsigmaaldrich.com | As an activated Fmoc-protected amino acid, it facilitates the coupling steps in the synthesis of peptides containing these modifications. lookchem.com |
| Post-Translational Modifications | Synthesis of glycopeptides and phosphopeptides. nih.govmedsci.org | The selective reactivity of the OPfp ester minimizes side reactions with sensitive functional groups common in PTMs. sigmaaldrich-jp.com |
This compound in Combinatorial Peptide Library Synthesis
Combinatorial chemistry is a powerful tool for drug discovery and the study of molecular interactions, enabling the synthesis and screening of a vast number of compounds simultaneously. peptide.com this compound and other Fmoc-amino acid-OPfp derivatives are well-suited for the construction of peptide libraries. researchgate.net
High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov Peptide libraries synthesized using combinatorial methods provide a rich source of molecules for HTS. The efficiency and reliability of the synthesis are paramount, and the use of activated esters like this compound contributes to the successful generation of these libraries. nih.gov The solid-phase synthesis approach, often employing Fmoc chemistry, allows for the systematic construction of diverse peptide sequences. acs.org
SPOT synthesis is a technique for the parallel synthesis of large numbers of peptides on a cellulose (B213188) membrane. beilstein-journals.orgnih.gov This method typically utilizes Fmoc-amino acid-OPfp esters for the coupling steps. beilstein-journals.orgresearchgate.net The activated esters are dissolved in a suitable solvent and "spotted" onto specific locations on the membrane, where they react with the free amino groups of the growing peptide chains. beilstein-journals.orgnottingham.ac.uk The use of OPfp esters in SPOT synthesis is advantageous due to their good solubility and reactivity, which contribute to high coupling efficiencies. beilstein-journals.org This technology has been used to create peptide arrays for studying protein-protein interactions, mapping epitopes, and identifying enzyme substrates. beilstein-journals.orgnottingham.ac.uk
In a typical SPOT synthesis protocol, the cellulose membrane is functionalized with a linker, and then Fmoc-amino acid-OPfp solutions are sequentially added to build the desired peptide sequences at each spot. beilstein-journals.org After each coupling step, the Fmoc protecting group is removed to allow for the next amino acid to be added. beilstein-journals.orgnottingham.ac.uk
| Technology | Description | Role of this compound |
| High-Throughput Screening (HTS) | Rapid screening of large libraries of compounds for biological activity. nih.gov | This compound is a building block for the efficient synthesis of the peptide libraries used in HTS. nih.govacs.org |
| SPOT Synthesis | Parallel synthesis of peptides on a cellulose membrane. beilstein-journals.orgnih.gov | As an Fmoc-amino acid-OPfp ester, it is directly applied to the membrane for peptide chain elongation. beilstein-journals.orgresearchgate.net |
Research on Peptide-Metal Conjugates Utilizing this compound
The conjugation of peptides to metal complexes is a growing area of research with applications in diagnostics, therapeutics, and catalysis. These conjugates combine the specific targeting properties of peptides with the unique chemical and physical properties of metals.
The synthesis of peptide-metal conjugates often involves solid-phase techniques where the peptide is first assembled on a resin, followed by the attachment of the metal complex. The use of Fmoc-amino acid-OPfp derivatives, such as this compound, can be integral to the peptide synthesis portion of this process. uni-regensburg.de For example, a peptide sequence can be constructed using standard Fmoc-SPPS with OPfp-activated amino acids, and then a metal-chelating moiety can be coupled to the N-terminus or a side chain of the peptide. uni-regensburg.de While the provided search results offer a general context for the synthesis of peptide-metal conjugates and the use of Fmoc-amino acid-OPfp derivatives in peptide synthesis, a direct study explicitly detailing the use of this compound in the creation of a peptide-metal conjugate was not found. uni-regensburg.denih.gov However, the principles of Fmoc-SPPS and the utility of activated esters like OPfp are fundamental to these synthetic strategies.
Development of Azapeptides and Ureidopeptides using this compound
This compound, an activated ester of Fmoc-L-valine, serves as a valuable reagent in the synthesis of peptidomimetics, including azapeptides. google.comsigmaaldrich.com These modified peptides, where an α-carbon in the backbone is substituted with a nitrogen atom, often exhibit unique conformational properties and enhanced stability against enzymatic degradation. nih.govbiorxiv.org
Azapeptide Synthesis
The incorporation of an aza-amino acid residue into a peptide sequence is a key strategy for creating analogues with altered biological activity. Azapeptides have a propensity to adopt β-turn conformations, a structural motif crucial for many peptide-receptor interactions. nih.gov The synthesis of azapeptides can be integrated into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. nih.govbiorxiv.org
This compound can be utilized to prepare aza-valine synthons. A documented method involves the reaction of this compound with a hydrazine (B178648) derivative, such as benzyl carbazate. google.com In this reaction, the highly activated pentafluorophenyl ester is displaced by the nucleophilic hydrazine to form a stable, protected aza-valine precursor. This precursor, N-benzyloxycarbonyl-N'-(fluorenylmethoxycarbonyl-L-valyl) hydrazide, can then be incorporated into peptide chains. google.com
The general approach for synthesizing azapeptides using Fmoc chemistry involves the stepwise coupling of Fmoc-protected aza-amino acid precursors onto a solid support. google.comnih.gov After the aza-amino acid is coupled, the Fmoc group is removed using a base like piperidine (B6355638), exposing a terminal semicarbazide. biorxiv.orguci.edu This terminal nitrogen, however, is less nucleophilic than a standard amine, which can make the subsequent coupling of the next amino acid challenging. biorxiv.org
Research Findings on Aza-Valine Precursor Synthesis
Detailed research illustrates the synthesis of an aza-valine precursor from this compound. The reaction is typically carried out in an organic solvent where the product precipitates and can be easily recovered.
| Reactant 1 | Reactant 2 | Solvent | Reaction Time | Product | Yield |
| This compound | Benzyl carbazate | Diethyl ether | 60 hours | N-benzyloxycarbonyl-N'-(fluorenylmethoxycarbonyl-L-valyl) hydrazide | 92% |
| Data derived from patent information describing the synthesis of azapeptide precursors. google.com |
Ureidopeptide Synthesis
Ureidopeptides are another class of peptide analogues characterized by the presence of a urea (B33335) bond (-NH-CO-NH-) in the peptide backbone. Methodologies for their synthesis often involve routes such as the Hofmann rearrangement of N-protected amino acid amides to generate an isocyanate intermediate, which is then trapped by an amine nucleophile. epdf.pub Other strategies utilize specific building blocks like succinimidyl carbamates to introduce the urea functionality during solid-phase synthesis. researchgate.net
While this compound is a standard reagent for forming amide bonds in peptide synthesis, its direct application in the formation of the urea bond characteristic of ureidopeptides is not a primary or commonly documented synthetic route. sigmaaldrich.comsigmaaldrich.com The chemistry of this activated ester is tailored for acylation of amines to form amides, rather than the carbamoylation reactions required to build a ureidopeptide backbone.
Future Directions and Emerging Trends in Fmoc Val Opfp Research
Integration with Green Chemistry Principles in Peptide Synthesis
A significant trend in peptide synthesis is the drive towards greener methodologies, aiming to reduce environmental impact and improve safety. The traditional Fmoc-based Solid-Phase Peptide Synthesis (SPPS) often involves the use of large quantities of organic solvents and reagents, contributing to substantial waste generation, estimated to be 80-90% of the total waste from washes and purifications advancedchemtech.com. Furthermore, the manufacturing of Fmoc-protected amino acids and coupling reagents themselves can have a considerable environmental footprint nih.gov.
Emerging strategies focus on minimizing solvent consumption and waste. One approach involves the development of one-pot protocols that eliminate intermediate washing steps, such as "in-situ Fmoc removal," which has demonstrated solvent savings of up to 60% tandfonline.com. The exploration of alternative, less toxic solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is also gaining traction, as these solvents are substantially less toxic than traditional ones like DMF or NMP biotage.com. Additionally, methods utilizing agro-waste derived solvents and Fmoc-amino acid chlorides offer a greener route for peptide bond formation nih.gov. Reagent recycling systems and circular economy principles are also being investigated to further enhance sustainability mdpi.com. These efforts aim to make the entire peptide synthesis process, from reagent production to waste disposal, more environmentally benign.
Novel Activators and Catalysts for Fmoc-Val-OPfp Coupling
The efficiency and selectivity of peptide bond formation are critical, and research continues to explore novel activators and catalysts to improve coupling reactions involving Fmoc-protected amino acids like this compound. While pentafluorophenyl (OPfp) esters are a well-established class of activated amino acids, their coupling can be further optimized.
Recent advancements include the development of hypervalent iodine(III) reagents, such as IBA-OBz and FPID, which have shown efficacy in mediating peptide coupling reactions, including those involving sterically hindered amino acids like valine. These reagents have demonstrated good to high yields, with specific examples showing yields up to 93% for sterically hindered amino acids and up to 91% for N-methylamino acids when used with appropriate additives like TEA or DMAP frontiersin.orgnih.gov. Another area of development is the in-situ generation of Fmoc-amino acid chlorides using reagents like bis-(trichloromethyl)carbonate (BTC), which has proven effective for difficult couplings, often proceeding with quantitative conversion and minimal racemization researchgate.net. Furthermore, the use of preformed OPfp esters in conjunction with additives like HOBt or HOAt remains a robust method, with ongoing research into optimizing these combinations for specific amino acids, especially those prone to racemization such as cysteine sigmaaldrich.comsigmaaldrich.comresearchgate.net.
Table 8.2.1: Comparative Yields of Novel Peptide Coupling Reagents with Sterically Hindered Amino Acids
| Amino Acid Type | Reagent System Example | Reported Yield Range | Reference |
| Sterically Hindered | Hypervalent Iodine(III) Reagents | Up to 93% | frontiersin.orgnih.gov |
| N-methyl Amino Acids | Hypervalent Iodine(III) Reagents | Up to 91% | frontiersin.orgnih.gov |
| Various Amino Acids | BTC-mediated Fmoc-amino acid chlorides | Good to Excellent | nih.govresearchgate.net |
| Cysteine Derivatives | OPfp esters with HOBt/DIPCDI | Negligible Racemization | sigmaaldrich.com |
Advancements in Automated and Continuous Flow Peptide Synthesis
The automation and continuous flow of peptide synthesis represent a major leap forward in efficiency and throughput. Traditional batch SPPS methods can require 60-100 minutes per amino acid residue pentelutelabmit.com. In contrast, automated flow platforms can drastically reduce this time, with some systems achieving amino acid residue incorporation in as little as 1.8 to 3 minutes per residue pentelutelabmit.comgoogle.com. This acceleration is often achieved by operating at elevated temperatures (e.g., 60°C), which significantly increases reaction kinetics for both Fmoc deprotection and amide bond formation, allowing these steps to be completed in seconds pentelutelabmit.comgoogle.com.
Continuous flow systems offer several advantages over batch processing, including improved heat and mass transfer, enhanced safety, better reproducibility, and the potential for in-line reaction monitoring scispace.comvapourtec.comresearchgate.net. These platforms can also facilitate the synthesis of multiple peptide segments in a single working day google.com. Technologies such as Variable Bed Flow Reactors (VBFRs) and specialized automated synthesizers are being developed to optimize these processes vapourtec.comnih.gov. The inherent efficiency of flow chemistry, combined with optimized Fmoc chemistry, allows for rapid and high-purity peptide generation, overcoming limitations of traditional methods and enabling the synthesis of complex peptides more effectively pentelutelabmit.comscispace.comvapourtec.com.
Table 8.3.1: Comparison of Amino Acid Incorporation Times in Peptide Synthesis
| Synthesis Method | Typical Time per Residue | Key Features | Reference(s) |
| Standard Batch SPPS | 60-100 minutes | Established chemistry, but slow | pentelutelabmit.com |
| Automated Flow SPPS | 1.8-3 minutes | Accelerated kinetics, elevated temperature, improved mixing, automation | pentelutelabmit.comgoogle.com |
| Flow SPPS (Optimized) | Seconds | Rapid Fmoc removal and amide bond formation at elevated temperatures | google.com |
| Flow Chemistry (General) | Reduced reaction time | Efficient heat transfer, reduced energy consumption, enhanced safety | scispace.comresearchgate.net |
Computational Chemistry Approaches to Optimize this compound Reactivity
Computational chemistry plays an increasingly vital role in understanding and optimizing the reactivity of Fmoc-protected amino acids, including this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations are employed to elucidate reaction mechanisms, predict activation energies, and identify rate-limiting steps in coupling reactions frontiersin.orgnih.gov.
These computational studies can provide insights into the electronic properties of amino acid derivatives and their interactions with coupling reagents. By analyzing factors like nucleophilicity, steric hindrance around the reactive sites, and the stability of activated intermediates, researchers can gain a deeper understanding of reaction pathways . This knowledge is crucial for designing more efficient coupling agents, predicting optimal reaction conditions (e.g., temperature, solvent, additives), and minimizing side reactions such as racemization. For instance, DFT calculations have been used to identify the nucleophilic attack of additives like DMAP as a rate-limiting step in certain coupling reactions mediated by hypervalent iodine(III) reagents frontiersin.orgnih.gov. Such in-silico approaches guide experimental efforts, accelerating the development of improved peptide synthesis methodologies.
Expanding the Scope of this compound in Biomedical and Material Science Applications
This compound and related Fmoc-amino acid derivatives are instrumental in the synthesis of peptides for a growing array of biomedical and material science applications. Beyond their fundamental role in constructing peptide chains, these building blocks enable the creation of peptides with tailored functionalities for therapeutic, diagnostic, and advanced material purposes.
In the biomedical field , Fmoc-protected amino acids are essential for synthesizing peptide-based therapeutics, drug delivery systems, and diagnostic agents. For example, Fmoc-amino acid derivatives are used to create peptide-amphiphile nanofibers that can promote cell adhesion and growth, finding applications in tissue engineering scaffolds google.com. The incorporation of specific bioactive sequences, such as the Arg-Gly-Asp (RGD) motif, into peptides synthesized using Fmoc chemistry facilitates integrin-mediated cell adhesion google.com. Furthermore, Fmoc-amino acids are utilized in the synthesis of ultrashort cationic peptides that can serve as hydrogel building blocks for biomedical applications researchgate.net.
In material science , Fmoc-protected amino acids are employed to construct functionalized nanomaterials and peptide-based scaffolds. The ability to precisely control peptide sequences and incorporate modifications allows for the design of materials with specific self-assembly properties or biological recognition capabilities google.com. Specialized Fmoc-amino acid derivatives, such as those modified with alkenyl or alkynyl groups, facilitate the synthesis of stapled peptides or peptides for click chemistry, enabling further functionalization and the creation of novel materials peptide.com. The synthesis of glycopeptides and phosphopeptides also relies on the availability of appropriately protected Fmoc-amino acid derivatives, expanding the toolkit for creating complex biomaterials and therapeutic agents.
Q & A
Q. What are the critical parameters for synthesizing and purifying Fmoc-Val-OPfp in solid-phase peptide synthesis (SPPS)?
Methodological Answer: this compound, a fluorenylmethyloxycarbonyl (Fmoc)-protected valine derivative with pentafluorophenyl (OPfp) activation, is synthesized via esterification of Fmoc-Val-OH with pentafluorophenol. Key parameters include:
- Reagent stoichiometry : Maintain a 1.2–1.5 molar excess of OPfp ester to minimize incomplete activation.
- Reaction monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction completion (retention time shifts indicate product formation) .
- Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients to isolate high-purity product (>95% by NMR or LC-MS).
Q. How is this compound characterized for identity and purity in peptide synthesis workflows?
Methodological Answer:
- Spectroscopic analysis : Confirm identity via H/C NMR (e.g., Fmoc aromatic protons at δ 7.2–7.8 ppm) and FT-IR (C=O stretch at ~1730 cm).
- Chromatography : Assess purity using reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 265 nm (Fmoc absorption) .
- Mass spectrometry : Validate molecular weight (MW 505.4 g/mol) via ESI-MS or MALDI-TOF .
Q. What storage conditions maximize this compound stability for long-term use?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected containers to prevent hydrolysis of the active ester.
- Desiccation : Use molecular sieves or vacuum-sealed bags to minimize moisture ingress, which accelerates decomposition .
Advanced Research Questions
Q. How can coupling efficiency of this compound be optimized in sterically hindered peptide sequences?
Methodological Answer:
- Solvent optimization : Replace dimethylformamide (DMF) with dichloromethane (DCM) or N-methylpyrrolidone (NMP) to improve solubility of bulky residues.
- Catalytic additives : Introduce 1-hydroxybenzotriazole (HOBt) or OxymaPure to enhance reaction kinetics and reduce racemization .
- Kinetic analysis : Use real-time FT-IR or inline HPLC to monitor coupling rates and adjust reaction times (typically 30–90 minutes) .
Q. What experimental approaches resolve contradictions in reported racemization rates during this compound-mediated couplings?
Methodological Answer:
- Racemization assays : Employ Marfey’s reagent to derivatize free amino acids post-cleavage and quantify D/L ratios via HPLC .
- Comparative studies : Systematically vary reaction conditions (e.g., base strength, temperature) and benchmark against Fmoc-Val-OAt (7-azabenzotriazole) esters to identify optimal parameters .
- Meta-analysis : Apply PICOT framework (Population: peptide sequences; Intervention: coupling reagents; Comparison: alternative activators; Outcome: racemization rates; Time: reaction duration) to structure comparative evaluations .
Q. How do solvent polarity and temperature influence the reaction kinetics of this compound in SPPS?
Methodological Answer:
- Kinetic profiling : Conduct time-resolved F NMR studies to track OPfp ester consumption under varying solvent polarities (e.g., DMF vs. THF) and temperatures (0–25°C).
- Activation energy calculation : Use Arrhenius plots derived from rate constants to quantify temperature dependence .
- Computational modeling : Apply density functional theory (DFT) to predict solvent effects on transition-state energetics .
Methodological Frameworks for Experimental Design
- FINER criteria : Ensure questions address Feasible experimental scales, Interesting mechanistic insights, Novel applications (e.g., macrocyclic peptides), Ethical data reporting, and Relevant synthetic challenges .
- PICO(T) : Structure studies around Population (amino acid residues), Intervention (this compound coupling), Comparison (alternative activating groups), Outcome (yield/purity), and Time (reaction duration) .
Data Management and Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
